Deudextromethorphan hydrobromide is a deuterated derivative of dextromethorphan, a widely used cough suppressant. This compound has garnered attention for its potential therapeutic applications, particularly in treating agitation associated with Alzheimer's disease. Dextromethorphan itself is an opioid derivative that acts primarily as a central nervous system depressant. The deuterated form, which replaces hydrogen atoms with deuterium, aims to enhance metabolic stability and reduce side effects compared to its parent compound.
Deudextromethorphan hydrobromide is synthesized from dextromethorphan through various chemical methods that incorporate deuterium into the molecular structure. The compound is typically available in the form of a hydrobromide salt, which increases its solubility in water and facilitates its use in pharmaceutical formulations.
Deudextromethorphan hydrobromide falls under the category of pharmacological agents known as antitussives. It is classified as a non-opioid cough suppressant and is often investigated for its neuropsychiatric applications due to its interaction with various neurotransmitter systems.
The synthesis of deudextromethorphan involves several methodologies, primarily focusing on the selective incorporation of deuterium into the dextromethorphan structure. Traditional synthesis methods include:
The synthesis pathways often involve complex reaction conditions and purification steps, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to ensure the purity and identity of the synthesized compounds.
Deudextromethorphan hydrobromide retains the core structure of dextromethorphan but features deuterium atoms at specific positions. The molecular formula can be represented as , indicating the presence of deuterium isotopes.
Deudextromethorphan undergoes various chemical reactions similar to those of its parent compound, including:
The metabolic pathway of deudextromethorphan differs from that of dextromethorphan due to the presence of deuterium, which alters its pharmacokinetic profile by reducing susceptibility to metabolic breakdown .
Deudextromethorphan exerts its effects primarily through modulation of neurotransmitter systems in the brain:
Research indicates that deudextromethorphan's mechanism may help alleviate agitation symptoms by restoring balance in neurotransmitter systems disrupted in conditions like Alzheimer's disease .
Deudextromethorphan hydrobromide is being explored for various therapeutic applications:
Deudextromethorphan hydrobromide possesses the molecular formula C18H19D6NO·HBr and a molecular weight of 358.35 g/mol [5] [9]. Its core structure retains the morphinan backbone characteristic of dextromethorphan – a pentacyclic framework comprising three cyclohexane rings (A, B, and C), one cycloheptane ring (D), and a piperidine ring (E). The compound features methyl and methoxy groups attached to the nitrogen atom (N17) and at the C3 position of ring A, respectively [3].
Table 1: Molecular Structure Comparison
Property | Dextromethorphan HBr | Deudextromethorphan HBr |
---|---|---|
Molecular Formula | C₁₈H₂₅NO·HBr | C₁₈H₁₉D₆NO·HBr |
CAS Number | 6700-34-1 | 1079043-55-2 |
IUPAC Name | (4bS,8aR,9S)-3-Methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide | (4bS,8aR,9S)-3-(Methoxy-d₃)-11-(methyl-d₃)-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide |
Chiral Centers | 3 (C9, C13, C14) | 3 (C9, C13, C14) |
The stereochemistry is defined by three chiral centers, conferring a specific three-dimensional orientation critical for receptor interactions. The absolute configuration is designated as 4bS, 8aR, 9S, indicating the stereochemistry at the key junctures of the ring system [3] [9]. Deuterium atoms replace hydrogen at the N-methyl group (-N-C2H3) and the O-methyl group (-O-C2H3), positions directly involved in metabolic demethylation pathways. This isotopic substitution does not alter the electron configuration or van der Waals radius but increases bond strength (C-D vs. C-H) and mass, thereby influencing reaction kinetics at these molecular sites [4] [7].
Deudextromethorphan hydrobromide is pharmacologically classified as a multimodal neuroactive agent with combined actions:
Historically, its development stems from efforts to overcome metabolic limitations of dextromethorphan. While dextromethorphan demonstrated neuroactive potential beyond cough suppression, its clinical utility was hampered by extensive and variable first-pass metabolism (>90%) via cytochrome P450 2D6 (CYP2D6) into dextrorphan – an active metabolite with distinct NMDA-blocking properties but reduced sigma-1 affinity [3] [6]. Concert Pharmaceuticals pioneered deuterium modification of dextromethorphan, synthesizing deudextromethorphan (d6-dextromethorphan) to impede this metabolic pathway. The compound (designated C-10003 or CTP-786) entered development under a collaboration with Avanir Pharmaceuticals, who advanced it as AVP-786 in clinical programs [8] [10]. Key milestones include:
Deuterium (²H or D), a stable, non-radioactive hydrogen isotope, exerts a kinetic isotope effect (KIE) when incorporated into molecules at metabolically vulnerable sites. The C-D bond exhibits greater bond strength (by ~1-1.5 kcal/mol) and lower vibrational frequency than the C-H bond, requiring higher activation energy for cleavage [4] [7]. This translates into reduced reaction rates for oxidative processes mediated by cytochrome P450 enzymes – particularly demethylation reactions critical to dextromethorphan's metabolism.
Deudextromethorphan incorporates deuterium at two key positions:
Table 2: Metabolic Impact of Deuterium Substitution
Metabolic Parameter | Dextromethorphan | Deudextromethorphan | Impact of Deuteration |
---|---|---|---|
Primary Metabolic Pathway | CYP2D6-mediated O-demethylation (→ dextrorphan) | Reduced CYP2D6-mediated O-demethylation | Shift towards CYP3A4/5 metabolism (3-methoxymorphinan) |
CYP2D6 Km | ~5.5 µM (high affinity) | Increased due to KIE | Reduced catalytic efficiency (kcat/Km) |
Deuterium KIE (kH/kD) | - | 2-5 (per deuterium atom) | Cumulative KIE ~5-10 for -CD₃ groups |
Quinidine Requirement (in combo) | High (CYP2D6 inhibition essential) | Reduced | Lower quinidine dose minimizes cardiac/K+ channel risks [2] [10] |
The deuterium kinetic isotope effect (DKIE) reduces the rate of CYP2D6-catalyzed O-demethylation by 2-10 fold, depending on the specific enzyme kinetics and the cumulative effect of multiple deuterium atoms [4] [7]. Consequently:
This strategic deuteration exemplifies rational drug design to optimize metabolic stability and reduce pharmacokinetic variability, translating into improved pharmacodynamic consistency for neuropsychiatric indications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7